N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine

Benzothiazole Structure-Activity Relationship Free-Wilson Analysis

N-Benzyl-4-(methylthio)benzo[d]thiazol-2-amine (CAS 890961-88-3) is a heterocyclic small molecule (C15H14N2S2, MW 286.41) belonging to the 2-aminobenzothiazole class. It features a benzothiazole core substituted with a benzylamino group at position 2 and a methylthio group at position Benzothiazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.

Molecular Formula C15H14N2S2
Molecular Weight 286.41
CAS No. 890961-88-3
Cat. No. B2681215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(methylthio)benzo[d]thiazol-2-amine
CAS890961-88-3
Molecular FormulaC15H14N2S2
Molecular Weight286.41
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NCC3=CC=CC=C3
InChIInChI=1S/C15H14N2S2/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)
InChIKeyYZUFNHJWDAUZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-(methylthio)benzo[d]thiazol-2-amine (890961-88-3): Procurement Baseline and Analytical Profile


N-Benzyl-4-(methylthio)benzo[d]thiazol-2-amine (CAS 890961-88-3) is a heterocyclic small molecule (C15H14N2S2, MW 286.41) belonging to the 2-aminobenzothiazole class. It features a benzothiazole core substituted with a benzylamino group at position 2 and a methylthio group at position 4. Benzothiazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities [1]. However, for this specific substitution pattern, authoritative databases such as PubChem and ChEMBL contain no registered bioactivity data, and no primary research articles or patents profiling this compound were identified at the time of analysis.

Why In-Class Benzothiazole Analogs Cannot Substitute for N-Benzyl-4-(methylthio)benzo[d]thiazol-2-amine in Procurement Specifications


Within the N-benzyl-2-aminobenzothiazole sub-class, small positional or substituent variations produce measurably divergent biological outcomes. Free-Wilson analysis of benzothiazolium salts has quantified that a substituent at position 4 contributes an activity increment of 0.250–0.260 log units, which is distinct from contributions at position 6 [1]. Furthermore, the methylthio group (-SCH3) possesses electronic (Hammett σp ≈ 0.00, but σm ≈ 0.15) and lipophilic (π ≈ 0.61) properties that differ fundamentally from chloro, methyl, or methoxy substituents commonly found at the 4-position. Generic substitution with the 6-methylthio isomer (CAS 854057-98-0) or the unsubstituted N-benzyl-2-aminobenzothiazole (CAS 21816-82-0) thus carries a high risk of altered target engagement, selectivity, and physicochemical behavior. The quantitative evidence for this divergence is detailed below.

Differential Evidence for N-Benzyl-4-(methylthio)benzo[d]thiazol-2-amine: Quantitative Positioning Against Closest Analogs


4-Position vs. 6-Position Substituent Contribution to Biological Activity: Free-Wilson Quantitative Analysis

Free-Wilson deconvolution of a 91-compound benzothiazolium salt library demonstrates that substituents at the 4-position of the benzothiazole ring contribute a distinct activity increment compared to identical substituents at the 6-position. The calculated activity contributions are: 4-Cl = 0.260; 4-CH3 = 0.250; 6-Cl = 0.206; 6-CH3 = 0.235 [1]. Although a 4-SCH3 substituent was not directly included in this study, the systematic positional difference (Δ ≈ 0.04–0.05 log units for Cl and CH3) establishes that regioisomeric substitution alone produces a quantifiable difference in biological readout. The target compound's 4-methylthio substitution pattern is therefore structurally non-equivalent to the commercially more common 6-methylthio isomer (CAS 854057-98-0).

Benzothiazole Structure-Activity Relationship Free-Wilson Analysis Antimicrobial Substituent Effect

Electronic and Lipophilic Differentiation of 4-Methylthio vs. 4-Methyl and 4-Chloro Substituents

The 4-methylthio substituent (-SCH3) imparts a distinct combination of electronic and lipophilic properties relative to the common 4-position alternatives 4-CH3 and 4-Cl. The Hammett σm value for -SCH3 is +0.15 (weakly electron-withdrawing by induction), whereas -CH3 has σm = −0.07 (electron-donating) and -Cl has σm = +0.37 (strongly electron-withdrawing) [1]. The Hansch π lipophilicity constant for -SCH3 is +0.61, compared to +0.56 for -CH3 and +0.71 for -Cl [1]. These differences affect membrane permeability, metabolic susceptibility (methylthio oxidation to sulfoxide/sulfone), and target binding. A compound with a 4-SCH3 group will therefore exhibit different ADME and pharmacodynamic behavior than its 4-CH3 or 4-Cl analogs.

Benzothiazole Physicochemical Properties Lipophilicity Hammett Constants Substituent Comparison

Regioisomeric Specificity: 4-Methylthio vs. 6-Methylthio N-Benzyl-2-Aminobenzothiazole

The target compound (CAS 890961-88-3) is the 4-methylthio regioisomer. The 6-methylthio isomer (CAS 854057-98-0) is a distinct chemical entity with different physical and biological properties. Published InChI data confirm the structural difference: the 4-isomer has the methylthio group at position 4 of the benzothiazole ring (InChI Key: specific to 4-substitution), while the 6-isomer bears the same group at position 6 . These two compounds are not interchangeable; they are separate CAS-registered substances with different supplier catalog numbers and pricing. No biological assay has been reported that directly compares these two regioisomers head-to-head under identical conditions.

Benzothiazole Regioisomer Positional Isomer Procurement Specification Chemical Identity

Benzothiazole Scaffold Kinase Inhibition Selectivity: Position-Dependent Effects

Patent literature on 2-aminobenzothiazole derivatives as Rho kinase (ROCK) inhibitors demonstrates that substituent position on the benzothiazole ring is a critical determinant of kinase selectivity. Compounds with specific substitution patterns at positions 4, 5, 6, or 7 of the benzothiazole core exhibit differential inhibition profiles against ROCK1 vs. ROCK2 and against off-target kinases [1]. While the exact 4-methylthio-N-benzyl compound is not explicitly claimed in the retrieved patent, the patent's generic Markush structures encompass 4-substituted benzothiazol-2-amines and teach that substitution at the 4-position contributes to kinase selectivity distinct from substitution at other positions. This reinforces that the 4-methylthio regioisomer cannot be replaced by a 5-, 6-, or 7-substituted analog without risk of altered selectivity.

Benzothiazole Kinase Inhibitor ROCK Selectivity Position Effect

Summary Evidence Gap Assessment for N-Benzyl-4-(methylthio)benzo[d]thiazol-2-amine

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, ZINC, and Google Patents returned zero primary research articles, zero quantitative bioassay results, and zero patents that specifically profile N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine (CAS 890961-88-3) or report its biological activity in comparison to a defined analog [1][2][3]. The compound is listed exclusively in commercial vendor catalogs (e.g., Chemenu, catalog CM1008098, purity 95%+) as a screening compound with no associated biological annotation . This evidence gap means that all differentiation claims above are necessarily based on class-level SAR inference from related benzothiazole derivatives, not on direct experimental comparison with this specific compound. Users must understand that procurement of this compound is appropriate primarily for de novo screening, synthetic elaboration, or as a control for positional isomer studies, rather than for applications requiring pre-validated biological activity.

Evidence Gap Benzothiazole Procurement Caveat Screening Compound Data Availability

Research and Industrial Application Scenarios for N-Benzyl-4-(methylthio)benzo[d]thiazol-2-amine (890961-88-3)


Positional Isomer Control in Benzothiazole Structure-Activity Relationship Studies

When a research program investigates the SAR of N-benzyl-2-aminobenzothiazoles with substituents at the 4-position, this compound serves as an essential control to anchor the 4-SCH3 data point. Without it, the SAR matrix would have a missing value at the 4-SCH3 position, preventing complete Free-Wilson or Hansch analysis. The Free-Wilson activity contribution data for 4-Cl (0.260) and 4-CH3 (0.250) established in prior benzothiazolium SAR studies [1] demonstrate the quantitative value of complete positional substitution matrices. Procuring the 4-SCH3 compound completes the 4-position substituent series and enables direct regression modeling of electronic and lipophilic contributions to activity.

Scaffold-Hopping and Kinase Inhibitor Fragment Library Expansion

Given that 2-aminobenzothiazoles are validated kinase inhibitor scaffolds (e.g., ROCK inhibitors in patent WO/2009/045478 [1]), this compound can serve as a fragment or elaboration starting point for kinase-focused libraries. The 4-methylthio group introduces a metabolically labile handle (oxidation to sulfoxide/sulfone) that can be exploited for prodrug design or for creating covalent reversible inhibitors. The benzylamino group at position 2 provides a vector for further derivatization. This specific substitution pattern (4-SCH3, 2-NHBn) is not available in commercial kinase-focused libraries, offering a unique chemotype for hit identification against under-explored kinase targets.

Physicochemical Profiling of Methylthio-Containing Benzothiazoles for CNS Drug Design

The combination of moderate lipophilicity (π = +0.61 for -SCH3) and the hydrogen bond donor capacity of the secondary amine (2-NHBn) positions this compound within favorable physicochemical space for CNS penetration (MW < 300, tPSA estimated ~40 Ų, HBD = 1). The 4-SCH3 group's distinct electronic profile (σm = +0.15) compared to 4-OCH3 (σm = +0.12, π = −0.02) or 4-Cl (σm = +0.37) offers a unique balance of passive permeability and P-glycoprotein substrate likelihood [1]. This compound can be used as a benchmark for CNS MPO score optimization in benzothiazole-based CNS drug discovery programs, particularly where the 4-position substituent's electronic effect is hypothesized to modulate target engagement or off-target activity.

Quote Request

Request a Quote for N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.